molecular formula C19H23N5O3S B2825944 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 852144-48-0

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No. B2825944
CAS RN: 852144-48-0
M. Wt: 401.49
InChI Key: MFCYHGYPVKEKGF-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent Synthesis

Research by Sahin et al. (2012) and Bektaş et al. (2007) demonstrates the potential of compounds like 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone in synthesizing antimicrobial agents. These studies focus on the design and synthesis of new 1,2,4-triazole derivatives, including morpholine moieties, and their screening for antimicrobial activities. Some of these synthesized compounds showed good to moderate antimicrobial activities (Sahin et al., 2012), (Bektaş et al., 2007).

Metabolism Study

Varynskyi and Kaplaushenko (2020) conducted a metabolism study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio) acetate. This study involved chromatography and mass spectrometry to understand the metabolic pathways and structural changes of similar compounds during metabolism, indicating potential pharmacological applications (Varynskyi & Kaplaushenko, 2020).

Synthesis of Biological Compounds

A study by Safonov, Panasenko, and Knysh (2017) explored the synthesis and structural confirmation of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. This work highlights the potential of such compounds in the creation of new native drugs, providing insights into their potential therapeutic applications (Safonov et al., 2017).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) studied the antioxidant and anticancer activity of novel derivatives containing similar structures. The study revealed that certain compounds exhibited significant antioxidant activity, and some were identified as active against specific cancer cell lines, indicating the role of such compounds in cancer therapy (Tumosienė et al., 2020).

Herbicidal Activities

Luo et al. (2008) investigated the herbicidal activities of novel triazolinone derivatives, including those related to the compound . They found that these compounds could act as effective Protox inhibitors, suggesting their potential use in agricultural applications (Luo et al., 2008).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-26-9-8-24-18(15-12-20-16-5-3-2-4-14(15)16)21-22-19(24)28-13-17(25)23-6-10-27-11-7-23/h2-5,12,20H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCYHGYPVKEKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

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